Nolomirole hydrochloride

Descripción

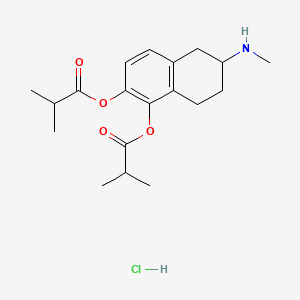

Structure

3D Structure of Parent

Propiedades

Número CAS |

138531-51-8 |

|---|---|

Fórmula molecular |

C19H28ClNO4 |

Peso molecular |

369.9 g/mol |

Nombre IUPAC |

[6-(methylamino)-1-(2-methylpropanoyloxy)-5,6,7,8-tetrahydronaphthalen-2-yl] 2-methylpropanoate;hydrochloride |

InChI |

InChI=1S/C19H27NO4.ClH/c1-11(2)18(21)23-16-9-6-13-10-14(20-5)7-8-15(13)17(16)24-19(22)12(3)4;/h6,9,11-12,14,20H,7-8,10H2,1-5H3;1H |

Clave InChI |

TWTMQRXNAZGSCE-UHFFFAOYSA-N |

SMILES canónico |

CC(C)C(=O)OC1=C(C2=C(CC(CC2)NC)C=C1)OC(=O)C(C)C.Cl |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

2-methyl-5,6,7,8-tetrahydro-6-(methylamino)-1,2-naphthalenediyl ester hydrochloride CHF 1035 CHF-1035 nolomirole rac-5,6-diisobutyryloxy-2-methylamino-1,2,3,4-tetrahydro-naphthalene hydrochloride |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Nolomirole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nolomirole (B1679826) hydrochloride, with the developmental code CHF-1035, is a potent and selective dual dopamine (B1211576) D2 and α2-adrenergic receptor agonist. It was developed by Chiesi Farmaceutici as a potential therapeutic agent for heart failure. Nolomirole is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, CHF-1024 (5,6-dihydroxy-N-methyl-2-aminotetralin). This technical guide provides a comprehensive overview of the synthesis and characterization of nolomirole hydrochloride, including detailed experimental protocols, data presentation in tabular format, and visualization of key chemical transformations and biological pathways.

Introduction

Nolomirole, chemically known as 5,6-diisobutyryloxy-N-methyl-2-aminotetralin, is a derivative of the 2-aminotetralin class of compounds, which are known for their interactions with various neurotransmitter receptors.[1] The rationale behind the development of nolomirole as a prodrug is to enhance its oral bioavailability and metabolic stability, allowing for effective delivery of the active catecholamine-like compound, CHF-1024. This active metabolite exerts its pharmacological effects by stimulating presynaptic D2 and α2-adrenergic receptors, leading to a reduction in catecholamine release and subsequent beneficial effects in the context of heart failure.

Synthesis of this compound

Synthesis of the 5,6-Dihydroxy-N-methyl-2-aminotetralin Intermediate (CHF-1024)

The synthesis of the active metabolite, CHF-1024, is a critical part of the overall process. A plausible synthetic pathway is outlined below.

Caption: Plausible synthetic workflow for the intermediate CHF-1024.

Experimental Protocol (Hypothetical):

-

Step 1 & 2: Formation of a Tetralone Precursor: A suitable dimethoxy-substituted benzene (B151609) derivative undergoes a Friedel-Crafts reaction with a dicarboxylic acid anhydride (B1165640) (e.g., succinic anhydride) to introduce a side chain. This is followed by reduction and subsequent intramolecular cyclization to yield a dimethoxytetralone.

-

Step 3: Introduction of the Amino Group: The tetralone can be converted to an oxime using hydroxylamine, followed by reduction to the corresponding amine. Alternatively, direct reductive amination with methylamine (B109427) can be employed.

-

Step 4: N-methylation (if necessary): If a primary amine was formed in the previous step, N-methylation can be achieved using standard procedures such as reductive amination with formaldehyde (B43269) or reaction with a methylating agent.

-

Step 5: Demethylation: The methoxy groups on the aromatic ring are cleaved to yield the free hydroxyl groups. This is typically achieved using strong acids such as HBr or BBr3. The resulting product is the active metabolite, CHF-1024.

Esterification and Salt Formation to Yield this compound

The final steps in the synthesis involve the conversion of the active metabolite into the prodrug and its hydrochloride salt.

Caption: Final esterification and salt formation steps.

Experimental Protocol (Hypothetical):

-

Step 6: Esterification: The dihydroxy intermediate (CHF-1024) is dissolved in a suitable aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine). Isobutyryl chloride is then added dropwise at a controlled temperature (e.g., 0 °C) to facilitate the acylation of both hydroxyl groups. The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until completion. The resulting nolomirole free base is then isolated and purified.

-

Step 7: Hydrochloride Salt Formation: The purified nolomirole free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate). A solution of hydrochloric acid in a non-polar solvent (e.g., HCl in diethyl ether or isopropanol) is then added, leading to the precipitation of this compound. The salt is collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Characterization of this compound

The comprehensive characterization of this compound is essential to confirm its identity, purity, and physicochemical properties.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C19H28ClNO4 | PubChem |

| Molecular Weight | 369.9 g/mol | PubChem |

| IUPAC Name | [6-(methylamino)-1-(2-methylpropanoyloxy)-5,6,7,8-tetrahydronaphthalen-2-yl] 2-methylpropanoate;hydrochloride | PubChem |

| CAS Number | 138531-51-8 | PubChem |

| Appearance | White to off-white solid | (Expected) |

| Melting Point | Not reported | |

| Solubility | Soluble in water and polar organic solvents | (Expected) |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for structural elucidation and confirmation.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons, the aliphatic protons of the tetralin ring, the N-methyl group, and the isobutyryl groups. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the aromatic, aliphatic, carbonyl, and methyl carbons. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the free base (m/z = 333.43) and characteristic fragmentation patterns. |

| Infrared (IR) Spectroscopy | Absorption bands for the N-H stretch (of the hydrochloride salt), C=O stretch of the ester, and C-O stretch. |

Mechanism of Action and Signaling Pathway

This compound acts as a prodrug and is rapidly converted to its active form, CHF-1024, by esterases. CHF-1024 is an agonist at both dopamine D2 and α2-adrenergic receptors.

Caption: Mechanism of action of this compound.

The activation of these presynaptic autoreceptors leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and a subsequent reduction in the release of norepinephrine from sympathetic nerve endings. This sympatholytic effect is the basis for its potential therapeutic utility in heart failure, where excessive sympathetic nervous system activity is a key pathophysiological feature.

Conclusion

This technical guide has provided a detailed overview of the synthesis, characterization, and mechanism of action of this compound. While a definitive, publicly available, step-by-step synthesis protocol is elusive, the presented synthetic strategy, based on established organic chemistry principles, offers a robust framework for its preparation. The provided characterization data and mechanism of action diagrams serve as valuable resources for researchers and professionals in the field of drug development. Further investigation into the patent literature of Chiesi Farmaceutici may reveal more specific details regarding the manufacturing process of this promising therapeutic agent.

References

Nolomirole Hydrochloride: A Comprehensive Technical Guide on Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nolomirole (B1679826) hydrochloride, also known by its developmental code name CHF-1035, is a selective agonist for both presynaptic D2-dopaminergic and alpha-2-adrenergic receptors.[1] Developed as a potential therapeutic agent, a thorough understanding of its chemical properties and stability profile is paramount for formulation development, analytical method validation, and ensuring drug product quality and safety. This technical guide provides a detailed overview of the known chemical characteristics of nolomirole hydrochloride and outlines the standard methodologies for evaluating its stability.

While specific experimental data for some properties of this compound are not extensively available in the public domain, this guide furnishes computed data from reliable chemical databases and details the standard experimental protocols that would be employed for their determination.

Chemical and Physical Properties

A foundational aspect of drug development is the characterization of the active pharmaceutical ingredient's (API) fundamental chemical and physical properties. These data inform everything from formulation strategies to the selection of appropriate analytical techniques.

General Properties

| Property | Value | Source |

| IUPAC Name | [6-(methylamino)-1-(2-methylpropanoyloxy)-5,6,7,8-tetrahydronaphthalen-2-yl] 2-methylpropanoate;hydrochloride | PubChem[2] |

| Molecular Formula | C₁₉H₂₈ClNO₄ | PubChem[2] |

| Molecular Weight | 369.9 g/mol | PubChem[2] |

| CAS Number | 138531-51-8 | PubChem[2] |

| Synonyms | CHF-1035, Nolomirole HCl | PubChem[2] |

Physicochemical Properties (Computed)

The following table summarizes key physicochemical properties of this compound that have been predicted through computational models. These values are useful for estimating the compound's behavior in various environments but should be confirmed by experimental analysis.

| Property | Computed Value | Source |

| Hydrogen Bond Donor Count | 2 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[2] |

| Rotatable Bond Count | 6 | PubChem[2] |

| Topological Polar Surface Area | 64.6 Ų | PubChem[2] |

| LogP (Nolomirole base) | 1.97 | Wikipedia[3] |

Stability Profile

The stability of an API is a critical quality attribute that can be affected by various environmental factors. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. While specific stability data for this compound is limited, this section outlines the standard protocols for conducting such studies.

General Storage Recommendations

Based on general best practices for pharmaceutical compounds, this compound should be stored in a well-closed container, protected from light and moisture, at controlled room temperature.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to accelerate the degradation of a drug substance to identify its likely degradation products and understand its degradation pathways.[4] These studies are crucial for the development and validation of stability-indicating analytical methods.[4]

Hydrolysis is a common degradation pathway for drugs with susceptible functional groups, such as the ester linkages present in nolomirole.

Experimental Protocol:

-

Prepare solutions of this compound (typically 1 mg/mL) in acidic (0.1 M HCl), neutral (water), and basic (0.1 M NaOH) conditions.

-

If the compound has limited aqueous solubility, a co-solvent may be used.[4]

-

Initially, conduct the study at room temperature. If no degradation is observed, the temperature can be elevated (e.g., 50-70°C).[4]

-

Samples are collected at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyzed by a stability-indicating HPLC method.

-

After the desired time, acidic and basic samples are neutralized to halt further degradation before analysis.[4]

Oxidation can lead to the formation of N-oxides, hydroxylamines, or other oxygenated derivatives.

Experimental Protocol:

-

Prepare a solution of this compound (typically 1 mg/mL) in a solution of hydrogen peroxide (e.g., 3-30%).

-

The study is typically conducted at room temperature for a defined period (e.g., up to 24 hours).[4]

-

Samples are taken at various intervals and analyzed by a stability-indicating HPLC method.

Exposure to light can cause photodegradation, leading to the formation of new impurities.

Experimental Protocol:

-

Expose the solid drug substance and a solution of this compound to a light source that provides both UV and visible light.

-

The total illumination should be not less than 1.2 million lux hours, and the near UV energy should not be less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be protected from light to differentiate between light-induced and thermal degradation.

-

Both the exposed and control samples are then analyzed by a stability-indicating HPLC method.

High temperatures can induce thermal decomposition of the drug substance.

Experimental Protocol:

-

Expose the solid drug substance to elevated temperatures (e.g., 40-80°C), often in a controlled humidity environment.

-

Samples are collected at different time points and analyzed for degradation products using a stability-indicating HPLC method.

Experimental Methodologies for Physicochemical Characterization

Melting Point Determination

The melting point is a key indicator of a crystalline solid's purity.

Experimental Protocol:

-

A small, finely ground sample of this compound is packed into a capillary tube to a height of 2-3 mm.[5]

-

The capillary tube is placed in a melting point apparatus.[5]

-

The sample is heated at a constant rate, typically 1°C/min as per pharmacopeial standards.[5]

-

The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.[5]

Solubility Determination

Solubility is a critical parameter that influences a drug's dissolution rate and bioavailability.

Experimental Protocol:

-

An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, buffers of different pH).

-

The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The suspension is then filtered to remove undissolved solid.

-

The concentration of this compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

pKa Determination

The pKa value provides insight into the ionization state of a molecule at different pH values, which affects its solubility, absorption, and interaction with biological targets.

Experimental Protocol:

-

A solution of this compound is prepared in water or a co-solvent system.

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

The pKa is determined from the titration curve, typically as the pH at which half of the compound is ionized.

-

Alternatively, UV-Vis spectrophotometry or capillary electrophoresis can be used to determine pKa by measuring changes in absorbance or mobility as a function of pH.

Signaling Pathway

This compound acts as an agonist at presynaptic dopamine (B1211576) D2 and alpha-2 adrenergic receptors.[1] This dual agonism leads to the inhibition of catecholamine release from sympathetic nerve endings.[1]

Conclusion

This technical guide has synthesized the available information on the chemical properties and stability of this compound. While there is a notable absence of comprehensive, publicly available experimental data, the provided computed values and detailed standard protocols offer a robust framework for researchers, scientists, and drug development professionals. A thorough experimental investigation following the outlined methodologies is essential for a complete understanding of this compound's characteristics, which is a prerequisite for its successful development into a safe and effective pharmaceutical product.

References

- 1. Effect of nolomirole on monocrotaline-induced heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C19H28ClNO4 | CID 219049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Nolomirole - Wikipedia [en.wikipedia.org]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mt.com [mt.com]

An In-Depth Technical Guide on the Mechanism of Action of Nolomirole Hydrochloride at Dopamine D2 Receptors

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nolomirole (B1679826) hydrochloride (developmental code name CHF-1035) is a prodrug that is rapidly metabolized to its active form, CHF-1024 (5,6-dihydroxy-N-methyl-2-aminotetralin). CHF-1024 acts as a dual agonist, targeting both dopamine (B1211576) D2 receptors and α2-adrenergic receptors. Developed initially for the treatment of heart failure, its primary mechanism in this context is the stimulation of presynaptic D2 and α2 receptors, which inhibits the release of catecholamines like norepinephrine (B1679862) from sympathetic nerve endings.[1] This guide focuses on the mechanism of action of nolomirole's active metabolite, CHF-1024, at the dopamine D2 receptor, providing an overview of its binding affinity, the canonical signaling pathways it is expected to modulate, and detailed experimental protocols for its characterization. While specific functional potency and efficacy data for CHF-1024 are not extensively available in publicly accessible literature, this document provides the known binding characteristics and outlines the standard methodologies used to profile such a compound.

Introduction to Nolomirole Hydrochloride and its Active Metabolite

This compound is chemically known as 5,6-diisobutyryloxy-N-methyl-2-aminotetralin.[2] Upon oral administration, it undergoes rapid hydrolysis by circulating esterases to yield the pharmacologically active catecholamine derivative, CHF-1024.[2] The therapeutic rationale for its development in heart failure was based on its ability to reduce sympathetic tone by activating inhibitory presynaptic autoreceptors.[1] This guide will concentrate on its interaction with the dopamine D2 receptor, a key G-protein coupled receptor (GPCR) involved in numerous physiological processes in the central nervous system and periphery.

Quantitative Data: Receptor Binding Affinity

The primary quantitative data available for nolomirole pertains to the binding affinity of its enantiomers for the dopamine D2 receptor. This data provides a measure of the physical attraction between the drug molecule and the receptor.

| Compound | Receptor | Binding Affinity (Ki) |

| (–)-enantiomer of Nolomirole | Dopamine D2 | 120 nM[2] |

| (+)-enantiomer of Nolomirole | Dopamine D2 | 2,400 nM[2] |

| (–)-enantiomer of Nolomirole | α2-Adrenergic | 130 nM[2] |

| (+)-enantiomer of Nolomirole | α2-Adrenergic | 1,600 nM[2] |

Table 1: Binding Affinities of Nolomirole Enantiomers.

Mechanism of Action at the Dopamine D2 Receptor

As a dopamine D2 receptor agonist, CHF-1024 is expected to mimic the action of the endogenous ligand, dopamine. D2 receptors are canonically coupled to inhibitory G-proteins of the Gi/o family. Activation of this pathway leads to a cascade of intracellular events.

G-Protein Coupled Signaling Pathway

The activation of the D2 receptor by an agonist like CHF-1024 initiates the following sequence of events:

-

G-Protein Activation: The agonist-bound receptor promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the heterotrimeric Gi/o protein.

-

G-Protein Dissociation: The GTP-bound Gαi/o subunit dissociates from the Gβγ dimer.

-

Downstream Effector Modulation:

-

The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

The Gβγ dimer can modulate the activity of other effectors, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels and voltage-gated calcium channels.

-

Experimental Protocols

The following sections detail the standard experimental procedures that would be employed to characterize the pharmacological profile of a dopamine D2 receptor agonist like CHF-1024.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the D2 receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of CHF-1024 for the human dopamine D2 receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [3H]-Spiperone or another suitable D2 antagonist radioligand.

-

Non-specific binding control: Haloperidol (B65202) (10 µM).

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Test compound: CHF-1024 at various concentrations.

-

Glass fiber filters and a cell harvester.

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

A reaction mixture is prepared in a 96-well plate containing the cell membranes, [3H]-Spiperone (at a concentration near its Kd), and either assay buffer (for total binding), haloperidol (for non-specific binding), or varying concentrations of CHF-1024.

-

The plate is incubated at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold assay buffer to remove unbound radioligand.

-

The filters are dried, and scintillation cocktail is added.

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (concentration of CHF-1024 that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor stimulation by an agonist.

Objective: To determine the potency (EC50) and efficacy (Emax) of CHF-1024 for G-protein activation at the dopamine D2 receptor.

Materials:

-

Cell membranes from a D2-expressing cell line.

-

[35S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP.

-

Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Test compound: CHF-1024 at various concentrations.

-

Reference agonist: Dopamine.

Procedure:

-

Cell membranes are pre-incubated with GDP in the assay buffer.

-

The reaction is initiated by adding [35S]GTPγS and varying concentrations of CHF-1024 or the reference agonist.

-

The mixture is incubated at 30°C for 60 minutes.

-

The assay is terminated by rapid filtration through glass fiber filters.

-

The amount of bound [35S]GTPγS is determined by liquid scintillation counting.

-

Data Analysis: The EC50 (concentration producing 50% of the maximal response) and Emax (maximal effect) are determined by fitting the concentration-response data to a sigmoidal dose-response curve. The efficacy of CHF-1024 is expressed relative to the maximal stimulation produced by dopamine.

cAMP Accumulation Assay

This assay measures the functional consequence of D2 receptor-mediated inhibition of adenylyl cyclase.

Objective: To determine the potency (EC50) and efficacy (Emax) of CHF-1024 to inhibit adenylyl cyclase activity.

Materials:

-

Whole cells expressing the dopamine D2 receptor.

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

IBMX (a phosphodiesterase inhibitor).

-

Test compound: CHF-1024 at various concentrations.

-

cAMP detection kit (e.g., HTRF, ELISA, or BRET-based).

Procedure:

-

Cells are plated in a 96-well plate and allowed to adhere.

-

The cells are pre-treated with IBMX.

-

Cells are then stimulated with a fixed concentration of forskolin in the presence of varying concentrations of CHF-1024.

-

The incubation is carried out for a specified time (e.g., 30 minutes) at 37°C.

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is measured using a suitable detection kit.

-

Data Analysis: The concentration-response curve for the inhibition of forskolin-stimulated cAMP production is plotted, and the IC50 and maximal inhibition (Imax) are calculated.

Conclusion

References

Nolomirole Hydrochloride: A Technical Overview of its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nolomirole (B1679826) hydrochloride (developmental code name: CHF-1035) is a selective dual agonist for the dopamine (B1211576) D2 and α2-adrenergic receptors. Developed by Chiesi Farmaceutici in the 1990s and early 2000s, it was investigated primarily for the treatment of heart failure. Nolomirole is a prodrug, rapidly hydrolyzed in the body to its active metabolite, CHF-1024. Despite reaching Phase 3 clinical trials, its development was ultimately discontinued (B1498344), and it was never marketed. This document provides a detailed technical guide on the discovery and development history of Nolomirole hydrochloride, including its pharmacological profile, mechanism of action, and a summary of key preclinical and clinical findings.

Discovery and Development History

This compound was first described in the scientific literature in 1992.[1] It was developed by the Italian pharmaceutical company Chiesi Farmaceutici as a potential oral treatment for heart failure.[1] The rationale for its development was based on the hypothesis that modulating the neurohormonal systems involved in the pathophysiology of heart failure, specifically the sympathetic nervous system, could be beneficial.

The development of Nolomirole progressed through preclinical studies and into clinical trials, reaching Phase 3, the final stage before regulatory approval. However, for reasons not publicly disclosed in detail, the development of this compound was discontinued.

Developmental Timeline:

-

Early 1990s: Nolomirole first described in scientific literature.

-

1990s - 2000s: Under development by Chiesi Farmaceutici for heart failure.

-

Early 2000s: Progressed to Phase 3 clinical trials.

-

Post-Phase 3: Development discontinued.

Pharmacological Profile

This compound is the hydrochloride salt of Nolomirole, a 5,6-diisobutyryloxy-N-methyl-2-aminotetralin.[1] It acts as a prodrug, meaning it is administered in an inactive form and is then converted to its active metabolite, CHF-1024 (5,6-dihydroxy-N-methyl-2-aminotetralin), through hydrolysis by circulating esterase enzymes.[1]

The active metabolite, CHF-1024, is a dual agonist of the dopamine D2 receptor and the α2-adrenergic receptor.[1] This dual agonism is believed to inhibit the release of catecholamines, such as norepinephrine (B1679862), from sympathetic nerve endings, thereby reducing sympathetic tone, a key factor in the progression of heart failure.[2]

Quantitative Pharmacological Data

| Parameter | Value | Source |

| Dopamine D2 Receptor Affinity (Ki) | ||

| (–)-enantiomer | 120 nM | [1] |

| (+)-enantiomer | 2,400 nM | [1] |

| α2-Adrenergic Receptor Affinity (Ki) | ||

| (–)-enantiomer | 130 nM | [1] |

| (+)-enantiomer | 1,600 nM | [1] |

| Elimination Half-life (Nolomirole) | 3 hours | [1] |

Mechanism of Action and Signaling Pathways

Nolomirole, through its active metabolite CHF-1024, exerts its pharmacological effects by stimulating two types of G protein-coupled receptors (GPCRs): dopamine D2 receptors and α2-adrenergic receptors. Both of these receptors are coupled to inhibitory G proteins (Gi/o).

Activation of these receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP has several downstream effects, including the modulation of ion channel activity and the inhibition of neurotransmitter release.

Signaling Pathway of Nolomirole (via CHF-1024)

Caption: Nolomirole is converted to CHF-1024, which activates D2 and α2 receptors.

Preclinical Studies

Several preclinical studies were conducted to evaluate the efficacy and safety of Nolomirole and its active metabolite, CHF-1024. A key study investigated the effects of Nolomirole in a rat model of monocrotaline-induced congestive heart failure.

Key Preclinical Study: Monocrotaline-Induced Heart Failure in Rats

-

Objective: To evaluate the effects of Nolomirole on heart hypertrophy and neuroendocrine alterations in a rat model of congestive heart failure.

-

Methodology:

-

Heart failure was induced in rats by a single intraperitoneal injection of monocrotaline (B1676716) (50 mg/kg).

-

Three days after induction, rats were randomized to receive oral treatment with either a vehicle (distilled water), Nolomirole (0.25 mg/kg twice daily), or trandolapril (B549266) (an ACE inhibitor, 0.3 mg/kg once daily) for four weeks.

-

After the treatment period, animals were sacrificed, and various parameters were assessed, including heart hypertrophy (atria and ventricles), plasma levels of atrial natriuretic peptide (ANP) and aldosterone, and tissue norepinephrine concentration.[2]

-

-

Results:

Preclinical Data Summary

| Parameter | Vehicle Group | Nolomirole Group | Trandolapril Group |

| Right Atrial Hypertrophy | Significant | Reduced | Reduced |

| Right Ventricular Hypertrophy | Significant | Reduced | Reduced |

| Plasma ANP Levels | Elevated | Reduced | Reduced |

| Pleural/Peritoneal Effusions | Present | Reduced | Reduced |

| Right Ventricle Norepinephrine | Depleted | Attenuated | Attenuated |

Experimental Workflow: Preclinical Heart Failure Model

Caption: Workflow of the preclinical study in a rat model of heart failure.

Clinical Development and Discontinuation

This compound underwent a clinical development program for the treatment of heart failure, culminating in Phase 3 clinical trials. However, detailed results from these trials are not publicly available. The development of the drug was discontinued by Chiesi Farmaceutici after the completion of these trials. The specific reasons for the discontinuation have not been officially published.

Due to the lack of publicly available data, a detailed summary of the clinical trial results, including patient demographics, primary and secondary endpoints, and outcomes, cannot be provided.

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity (Illustrative Protocol)

This is a representative protocol for determining the binding affinity (Ki) of a compound like CHF-1024 to dopamine D2 and α2-adrenergic receptors.

-

Objective: To determine the in vitro binding affinity of CHF-1024 for dopamine D2 and α2-adrenergic receptors.

-

Materials:

-

Cell membranes expressing human recombinant dopamine D2 or α2-adrenergic receptors.

-

Radioligand (e.g., [3H]-Spiperone for D2 receptors, [3H]-Rauwolscine for α2 receptors).

-

CHF-1024 at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Non-specific binding competitor (e.g., Haloperidol for D2, Phentolamine for α2).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of CHF-1024 or the non-specific binding competitor.

-

Incubate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Total binding is measured in the absence of a competitor.

-

Non-specific binding is measured in the presence of a high concentration of the non-specific competitor.

-

Specific binding is calculated as Total Binding - Non-specific Binding.

-

The IC50 (concentration of CHF-1024 that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

Conclusion

References

A Technical Guide to the Solubility Profile of Nolomirole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the critical physicochemical property of solubility for the compound Nolomirole hydrochloride. While a comprehensive search of publicly available scientific literature and databases reveals a notable absence of specific quantitative solubility data for this compound in aqueous and organic solvents, this document provides a detailed framework for determining its solubility profile. The methodologies outlined below are standard within the pharmaceutical industry and are essential for the preclinical development of any drug candidate.

Introduction to the Importance of Solubility

Solubility, the maximum concentration of a solute that can dissolve in a solvent to form a stable solution, is a cornerstone of drug development. For an active pharmaceutical ingredient (API) like this compound, its solubility characteristics in various media are predictive of its biopharmaceutical behavior. Poor aqueous solubility can be a major hurdle, potentially leading to low bioavailability and therapeutic ineffectiveness.[1][2] Conversely, understanding solubility in organic solvents is crucial for designing purification processes, such as crystallization, and for developing suitable formulations.[3] Given that this compound is known to exist in at least two polymorphic forms (α and β), solubility studies are particularly critical, as different crystalline structures can exhibit different solubilities.[4]

Experimental Protocols for Solubility Determination

The determination of a compound's solubility can be approached through two primary methodologies: thermodynamic solubility and kinetic solubility.

2.1. Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic, or equilibrium, solubility is considered the "gold standard" and represents the true solubility of a compound at equilibrium.[5] The shake-flask method is the most common technique for this determination.[5][6]

Objective: To determine the saturation concentration of this compound in a given solvent under equilibrium conditions.

Materials:

-

This compound (solid form)

-

Selected aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4 to simulate physiological conditions)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Analytical instrumentation (e.g., High-Performance Liquid Chromatography with UV detector (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS))

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials, ensuring that a solid phase remains even after saturation.

-

Solvent Addition: Add a known volume of the desired solvent (aqueous buffer or organic solvent) to each vial.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C). The samples should be agitated for a sufficient period to reach equilibrium, typically 24 to 48 hours.[7] It is advisable to measure the concentration at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.[6]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove any remaining solid particles.

-

Dilution: Dilute the filtered solution with an appropriate solvent to bring the concentration within the calibration range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted filtrate using a validated HPLC-UV or LC-MS method.

-

Data Analysis: Calculate the original concentration in the saturated solution, taking into account the dilution factor. The result is reported in units such as mg/mL or µg/mL.

2.2. Kinetic Solubility Determination

Kinetic solubility is a high-throughput method often used in early drug discovery to quickly assess the solubility of compounds that are first dissolved in an organic solvent, typically dimethyl sulfoxide (B87167) (DMSO).[1][8] This method measures the concentration at which a compound precipitates out of an aqueous buffer when added from a DMSO stock solution.

Objective: To rapidly determine the concentration at which this compound precipitates from an aqueous buffer.

Materials:

-

This compound dissolved in DMSO (e.g., 10 mM stock solution)

-

Aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4)

-

96-well microtiter plates

-

Automated liquid handler

-

Plate reader capable of turbidimetric (nephelometric) or UV-Vis absorbance measurements

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO.

-

Plate Preparation: Using an automated liquid handler, dispense small volumes of the DMSO stock solution into the wells of a microtiter plate. Often, a serial dilution is performed directly on the plate.

-

Buffer Addition: Add the aqueous buffer to each well to achieve the desired final concentrations of the compound. The final DMSO concentration is typically kept low (e.g., 1-2%) to minimize its effect on solubility.[1]

-

Incubation: Mix the contents of the wells and incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a shorter period than the thermodynamic assay, typically 1 to 2 hours.[1][9]

-

Precipitation Detection: Determine the concentration at which precipitation occurs. This can be done by:

-

Turbidimetry (Nephelometry): Measuring the light scattering caused by insoluble particles using a nephelometer.[8][9]

-

Direct UV Assay: After incubation, the solutions are filtered to remove any precipitate. The concentration of the dissolved compound in the filtrate is then determined by measuring its UV absorbance.[9]

-

-

Data Analysis: The kinetic solubility is reported as the concentration at which a significant increase in turbidity is observed or the measured concentration in the filtrate plateaus.

Data Presentation

While no specific data for this compound is available, the results from the described experiments would be summarized in tables for clear comparison.

Table 1: Thermodynamic Solubility of this compound at 25°C

| Solvent System | pH | Solubility (mg/mL) | Analytical Method |

| 0.1 N HCl | 1.2 | Data to be determined | HPLC-UV |

| Acetate Buffer | 4.5 | Data to be determined | HPLC-UV |

| Phosphate Buffer | 6.8 | Data to be determined | HPLC-UV |

| Phosphate-Buffered Saline | 7.4 | Data to be determined | HPLC-UV |

| Water | ~7 | Data to be determined | HPLC-UV |

| Ethanol | N/A | Data to be determined | HPLC-UV |

| Methanol | N/A | Data to be determined | HPLC-UV |

| Acetone | N/A | Data to be determined | HPLC-UV |

Table 2: Kinetic Solubility of this compound

| Aqueous Buffer | pH | Incubation Time (h) | Kinetic Solubility (µM) | Detection Method |

| PBS | 7.4 | 2 | Data to be determined | Turbidimetry |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the thermodynamic solubility determination using the shake-flask method.

Caption: Workflow for Thermodynamic Solubility Determination.

This guide provides a comprehensive overview of the necessary experimental procedures to characterize the solubility of this compound. The generation of such data is a prerequisite for its further development as a therapeutic agent.

References

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. sygnaturediscovery.com [sygnaturediscovery.com]

- 3. epdf.pub [epdf.pub]

- 4. Polymorphic Transformations of Pharmaceutical Materials Induced by Mechanical Milling: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. rjpdft.com [rjpdft.com]

- 8. enamine.net [enamine.net]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

Preclinical Pharmacology of Nolomirole Hydrochloride in Heart Failure: A Technical Review

Executive Summary

Nolomirole (B1679826) hydrochloride (5,6-Diisobutirroyloxy-2-methyl-aminotetraline hydrochloride) is an experimental therapeutic agent investigated for its potential in treating congestive heart failure. Its mechanism of action centers on the modulation of neurohormonal overactivation, a key pathological driver in the progression of heart failure. Preclinical evidence, primarily from a right heart failure model, indicates that Nolomirole can attenuate key markers of the disease, including cardiac hypertrophy and neurohormonal imbalance. This technical guide provides a detailed overview of the core preclinical pharmacology of Nolomirole, its mechanism of action, experimental protocols used in its evaluation, and its effects on pathophysiological parameters of heart failure.

Mechanism of Action: Sympathetic Inhibition

Heart failure is characterized by a state of chronic sympathetic nervous system activation.[1] This leads to elevated levels of catecholamines like norepinephrine (B1679862), which, while initially compensatory, eventually contribute to cardiac remodeling, hypertrophy, and dysfunction.[1] Nolomirole hydrochloride acts as a selective agonist of prejunctional D2-dopaminergic and α2-adrenergic receptors located on sympathetic nerve endings.[1] Activation of these autoreceptors serves as a negative feedback mechanism, inhibiting the further release of catecholamines.[1] By reducing sympathetic outflow to the heart and vasculature, Nolomirole aims to mitigate the downstream detrimental effects of excessive neurohormonal stimulation.

The proposed signaling pathway for Nolomirole's action is depicted below.

Preclinical Evaluation in a Heart Failure Model

The primary preclinical investigation of Nolomirole was conducted in a monocrotaline-induced congestive heart failure model in rats.[1] This model induces pulmonary hypertension, leading to significant pressure overload on the right ventricle, which subsequently results in right ventricular hypertrophy and failure, mimicking aspects of right-sided heart failure in humans.[1]

Experimental Protocol

A detailed methodology was employed to assess the efficacy of Nolomirole compared to a vehicle control and an active comparator, the ACE inhibitor trandolapril.[1]

-

Animal Model Induction:

-

Species: Rats.[1]

-

Inducing Agent: A single intraperitoneal (IP) injection of monocrotaline (B1676716) (50 mg/kg) was administered to induce heart failure. A control group received a saline injection.[1]

-

-

Treatment Groups & Administration:

-

Three days post-induction, animals were randomized into treatment groups (n=50 per group).[1]

-

Vehicle Group: Treated orally with distilled water.[1]

-

Nolomirole Group: Received this compound at a dose of 0.25 mg/kg, administered orally twice a day.[1]

-

Active Comparator Group: Received Trandolapril at a dose of 0.3 mg/kg, administered orally once a day.[1]

-

-

Study Duration and Endpoint Analysis:

-

Treatment continued for four weeks.[1]

-

At the end of the fourth week, animals exhibiting signs of congestive heart failure were sacrificed for endpoint analysis.[1]

-

Primary Endpoints: Evaluation of heart hypertrophy and neuroendocrine alterations.[1]

-

Biomarkers: Plasma levels of Atrial Natriuretic Peptide (ANP) and aldosterone (B195564) were determined by radioimmunoassay.[1]

-

Neurohormonal Status: Norepinephrine concentration in the right ventricle tissue was quantified by high-pressure liquid chromatography (HPLC).[1]

-

Gross Pathology: Assessment of right atria and ventricle hypertrophy and the presence of pleural/peritoneal effusions.[1]

-

-

The workflow for this key preclinical study is illustrated in the diagram below.

Summary of Preclinical Findings

The study demonstrated that this compound attenuates the signs of heart failure in the monocrotaline-induced model, with effects comparable to the established ACE inhibitor trandolapril.[1]

Data Presentation

Note: The publicly available literature, primarily in abstract form, states that this compound led to "significant reductions" in key pathological markers. However, the specific quantitative data (e.g., mean values, standard deviations, and p-values) from the primary study were not accessible for inclusion in this technical guide. The following table summarizes the reported qualitative outcomes.

Table 1: Qualitative Summary of Nolomirole Effects in the Monocrotaline Rat Model [1]

| Parameter Assessed | Vehicle Group Outcome | Nolomirole (0.25 mg/kg BID) Outcome | Trandolapril (0.3 mg/kg QD) Outcome |

| Right Atria & Ventricle Hypertrophy | Pronounced Hypertrophy | Significantly Reduced | Significantly Reduced |

| Plasma Atrial Natriuretic Peptide (ANP) | Elevated Levels | Significantly Reduced | Significantly Reduced |

| Pleural/Peritoneal Effusions | Present | Significantly Reduced | Significantly Reduced |

| Right Ventricle Norepinephrine | Depleted Levels | Significantly Reduced Depletion | Significantly Reduced Depletion |

Interpretation of Results

-

Reduction in Cardiac Hypertrophy: The attenuation of right atrial and ventricular hypertrophy by Nolomirole suggests a protective effect against the pathological remodeling induced by chronic pressure overload.[1]

-

Neurohormonal Modulation: The reduction in plasma ANP, a biomarker released by stretched cardiac myocytes, indicates a decrease in cardiac wall stress and load.[1] Furthermore, the prevention of norepinephrine depletion in the right ventricle is a direct indicator of successful sympathetic inhibition at the nerve terminal, preserving the heart's intrinsic catecholamine stores and demonstrating target engagement.[1]

-

Clinical Signs: A reduction in fluid effusions (pleural/peritoneal) points to an improvement in the clinical signs of congestive heart failure.[1]

Conclusion and Future Directions

The preclinical data for this compound in a rat model of right-sided heart failure are promising. The agent's mechanism of action, targeting sympathetic overactivation via dual D2-dopaminergic and α2-adrenergic agonism, is well-supported by the observed reduction in neurohormonal markers.[1] The findings that Nolomirole attenuates cardiac hypertrophy and improves clinical signs of heart failure on par with an ACE inhibitor highlight its potential therapeutic utility.[1]

However, the current body of public evidence is limited to a single, specific model of right heart failure. For comprehensive drug development, further preclinical studies would be required to:

-

Evaluate Nolomirole in models of left ventricular systolic and diastolic dysfunction (e.g., post-myocardial infarction or pressure overload models).

-

Assess dose-response relationships and long-term safety profiles.

-

Elucidate the full hemodynamic effects, including measurements of cardiac function such as ejection fraction and cardiac output.

This technical guide summarizes the core preclinical pharmacology of this compound based on available scientific literature, providing a foundation for further research and development in the field of heart failure therapeutics.

References

The Pharmacokinetics and Metabolism of Nolomirole Hydrochloride: A Review of Preclinical and Clinical Data

An In-depth Technical Guide for Researchers and Drug Development Professionals

Nolomirole (B1679826) hydrochloride, also known by its developmental code name CHF-1035, is a selective agonist for the dopamine (B1211576) D2 and α2-adrenergic receptors. It was investigated for the management of heart failure. As a prodrug, nolomirole hydrochloride is rapidly converted in the body to its active metabolite, CHF-1024. This guide provides a comprehensive overview of the available data on the pharmacokinetics and metabolism of this compound, drawing from the limited publicly accessible preclinical and clinical research.

Pharmacokinetic Profile

Published data on the complete pharmacokinetic profile of this compound is sparse. However, key parameters have been reported, primarily from early clinical investigations in patients with heart failure.

Absorption and Distribution:

Elimination:

The elimination half-life of nolomirole has been reported to be approximately 3 hours[1]. This relatively short half-life suggests that the drug is cleared from the body at a moderate rate. The primary route of elimination has not been detailed in the available literature.

Table 1: Summary of Known Pharmacokinetic Parameters of Nolomirole

| Parameter | Value | Species | Notes |

| Elimination Half-life (t½) | ~3 hours | Human | [1] |

| Active Metabolite | CHF-1024 | Human | Nolomirole is a prodrug. |

Metabolism

The metabolism of this compound is characterized by its conversion to the active metabolite, CHF-1024 (5,6-dihydroxy-N-methyl-2-aminotetralin). This conversion is a rapid hydrolysis reaction mediated by esterase enzymes present in the circulation[1].

Metabolic Pathway of this compound

Caption: Metabolic conversion of this compound to its active form, CHF-1024.

Beyond this primary metabolic step, further details on the subsequent metabolism and excretion of CHF-1024 are not extensively documented in the available literature. Preclinical studies in rats have been mentioned, but specific metabolites and the enzymes involved in their formation have not been publicly reported.

Experimental Protocols

Detailed experimental protocols from the clinical and preclinical studies of this compound are not fully available. However, based on the nature of the reported studies, the following methodologies can be inferred.

Clinical Study in Patients with Congestive Heart Failure:

A key study investigated the hemodynamic effects of graded single oral doses of this compound (5 mg, 10 mg, and 15 mg) in patients with congestive heart failure. The experimental workflow likely involved the following steps:

Experimental Workflow for a Clinical Pharmacokinetic Study

Caption: A probable workflow for a clinical study of this compound.

Analytical Methodology:

The precise analytical methods used for the quantification of nolomirole and its active metabolite CHF-1024 in plasma are not described in the accessible literature. It is highly probable that a sensitive and specific method, such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), would have been employed to measure the concentrations of the parent drug and its metabolite in biological samples.

Conclusion

The publicly available information on the pharmacokinetics and metabolism of this compound is limited, primarily outlining its nature as a prodrug with a relatively short elimination half-life. The rapid conversion to its active metabolite, CHF-1024, is the key metabolic event. While clinical studies have been conducted, detailed quantitative pharmacokinetic data and comprehensive metabolic pathways remain largely unpublished. Further research or access to proprietary study reports would be necessary to provide a more complete understanding of the disposition of this compound in humans. This guide serves as a summary of the currently accessible data for the scientific community.

References

Nolomirole Hydrochloride: A Technical Guide to its Binding Affinity at Adrenergic and Dopaminergic Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nolomirole (B1679826) hydrochloride (developmental code name CHF-1035) is a selective agonist for the dopamine (B1211576) D2 and α2-adrenergic receptors.[1][2][3] This technical guide provides a comprehensive overview of the binding affinity of nolomirole for these receptors. It includes quantitative binding data, detailed experimental protocols for radioligand binding assays, and visual representations of the associated signaling pathways and experimental workflows. Nolomirole is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, CHF-1024 (5,6-dihydroxy-N-methyl-2-aminotetralin).[1] The binding affinity data presented herein pertains to the enantiomers of nolomirole itself.

Quantitative Binding Affinity Data

The binding affinity of the enantiomers of nolomirole hydrochloride for the dopamine D2 and α2-adrenergic receptors has been determined using radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity. The available data is summarized in the table below.

| Compound | Receptor | Enantiomer | Binding Affinity (Ki) (nM) |

| Nolomirole | Dopamine D2 | (-)-enantiomer | 120[1] |

| Nolomirole | Dopamine D2 | (+)-enantiomer | 2,400[1] |

| Nolomirole | α2-Adrenergic | (-)-enantiomer | 130[1] |

| Nolomirole | α2-Adrenergic | (+)-enantiomer | 1,600[1] |

Experimental Protocols: Radioligand Binding Assay

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor.[4] The following is a representative protocol for a competitive radioligand binding assay to determine the Ki of a test compound like nolomirole for the dopamine D2 or α2-adrenergic receptors.[4][5][6]

2.1. Materials

-

Receptor Source: Cell membranes prepared from cell lines stably expressing the human dopamine D2 receptor or α2-adrenergic receptor (e.g., HEK293, CHO cells).[7][8]

-

Radioligand: A high-affinity radiolabeled ligand specific for the receptor of interest (e.g., [3H]-Spiperone for D2 receptors, [3H]-Rauwolscine or [3H]-Clonidine for α2-adrenergic receptors).[8][9]

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-labeled standard antagonist for the respective receptor (e.g., Haloperidol for D2, Phentolamine or Yohimbine for α2).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C).

-

Scintillation Counter: For quantifying radioactivity.

-

Scintillation Cocktail.

2.2. Procedure

-

Membrane Preparation:

-

Culture cells expressing the target receptor to a high density.

-

Harvest the cells and homogenize them in a cold lysis buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).[5]

-

-

Assay Setup:

-

The assay is typically performed in 96-well plates.

-

Prepare serial dilutions of the test compound (this compound).

-

To each well, add the following in order:

-

Assay buffer.

-

A fixed concentration of the radioligand (typically at or below its Kd value).

-

Either the test compound at varying concentrations, buffer only (for total binding), or a high concentration of the non-labeled antagonist (for non-specific binding).

-

The cell membrane preparation.

-

-

-

Incubation:

-

Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter. 2.3. Data Analysis

-

-

Calculate Specific Binding: Subtract the non-specific binding (counts from wells with the non-labeled antagonist) from the total binding (counts from wells with buffer only) and from the counts in the presence of the test compound.

-

Generate a Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration. This will generate a sigmoidal curve.

-

Determine IC50: The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This value is determined from the competition curve.

-

Calculate Ki: The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

-

-

Visualizations: Workflows and Signaling Pathways

3.1. Experimental Workflow

Caption: Workflow for a competitive radioligand binding assay.

3.2. Signaling Pathways

Nolomirole acts as an agonist at dopamine D2 and α2-adrenergic receptors, both of which are primarily coupled to the Gi/o family of G proteins.[9] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).

Dopamine D2 Receptor Signaling Pathway

Caption: Simplified Gi/o-coupled signaling pathway for the D2 receptor.

References

- 1. Nolomirole - Wikipedia [en.wikipedia.org]

- 2. Effect of nolomirole on monocrotaline-induced heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Autonomic and hemodynamic effects of a new selective dopamine agonist, CHF1035, in patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. 4.2. D2 and D3 Dopamine Receptor Competitive Radioligand Binding Assays [bio-protocol.org]

- 8. Radioligand binding assays [bio-protocol.org]

- 9. epub.uni-regensburg.de [epub.uni-regensburg.de]

An In-depth Technical Guide to the Enantiomers of Nolomirole Hydrochloride and Their Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nolomirole hydrochloride, a dual dopamine (B1211576) D2 and α2-adrenergic receptor agonist, exhibits stereoselective activity, with its enantiomers displaying significantly different binding affinities for their target receptors. This technical guide provides a comprehensive overview of the enantiomers of this compound, their distinct pharmacological activities, and detailed experimental protocols for their separation and analysis. The information presented herein is intended to support further research and development of chiral drugs targeting the dopaminergic and adrenergic systems.

Introduction

This compound, chemically known as 5,6-diisobutyryloxy-N-methyl-2-aminotetralin hydrochloride, was developed as a potential treatment for heart failure.[1] It acts as a prodrug, rapidly hydrolyzed in the body to its active metabolite, CHF-1024 (5,6-dihydroxy-N-methyl-2-aminotetralin).[1] The therapeutic potential of Nolomirole lies in its agonistic activity at dopamine D2 and α2-adrenergic receptors, which play crucial roles in cardiovascular regulation.[1][2]

Chirality is a critical aspect of pharmacology, as enantiomers of a drug can exhibit profound differences in their pharmacodynamic and pharmacokinetic properties.[3][4] In the case of Nolomirole, the activity is stereoselective, with the (–)-enantiomer demonstrating significantly higher affinity for both D2 and α2-adrenergic receptors compared to the (+)-enantiomer.[1] This guide delves into the specifics of this enantiomeric differentiation, providing quantitative data and detailed methodologies for its investigation.

Quantitative Data on Enantiomeric Activity

The stereoselective binding of this compound's enantiomers to dopamine D2 and α2-adrenergic receptors is summarized in the table below. The data clearly indicates that the (–)-enantiomer is the more potent of the two.

| Enantiomer | Receptor Target | Binding Affinity (Ki) (nM) |

| (–)-Nolomirole | Dopamine D2 Receptor | 120[1] |

| α2-Adrenergic Receptor | 130[1] | |

| (+)-Nolomirole | Dopamine D2 Receptor | 2,400[1] |

| α2-Adrenergic Receptor | 1,600[1] |

Table 1: Binding Affinities of this compound Enantiomers.

Experimental Protocols

Chiral Separation of this compound Enantiomers

The separation of this compound enantiomers can be achieved using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase. The following protocol is a representative method based on the separation of similar 2-aminotetralin derivatives.

Objective: To resolve and isolate the (+) and (–) enantiomers of this compound from a racemic mixture.

Materials and Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Chiral stationary phase (CSP) column (e.g., polysaccharide-based column such as Chiralcel® OD-H or a similar column effective for aminotetralins)

-

Mobile phase solvents: n-hexane, isopropanol (B130326) (IPA), diethylamine (B46881) (DEA) (HPLC grade)

-

Racemic this compound

-

Filtration apparatus (0.45 µm filter)

Protocol:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane, isopropanol, and diethylamine in a suitable ratio (e.g., 80:20:0.1 v/v/v). The optimal ratio may require empirical determination. Degas the mobile phase before use.

-

Sample Preparation: Dissolve a known concentration of racemic this compound in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter.

-

HPLC Conditions:

-

Column: Chiralcel® OD-H (or equivalent)

-

Mobile Phase: n-hexane:IPA:DEA (e.g., 80:20:0.1)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 280 nm

-

Injection Volume: 10 µL

-

Column Temperature: 25°C

-

-

Analysis: Inject the prepared sample onto the HPLC system. The two enantiomers will elute at different retention times. Collect the separated enantiomers for further analysis. The enantiomeric purity of the collected fractions should be assessed by re-injection into the chiral HPLC system.

Receptor Binding Assays

The binding affinities (Ki) of the separated Nolomirole enantiomers for dopamine D2 and α2-adrenergic receptors can be determined using radioligand binding assays.

Objective: To determine the inhibitory constant (Ki) of each Nolomirole enantiomer at the dopamine D2 and α2-adrenergic receptors.

Materials and Equipment:

-

Cell membranes expressing human dopamine D2 or α2-adrenergic receptors

-

Radioligand for D2 receptor (e.g., [³H]-Spiperone)

-

Radioligand for α2-adrenergic receptor (e.g., [³H]-Rauwolscine)

-

Non-labeled competitors (e.g., Haloperidol for D2, Yohimbine for α2)

-

Nolomirole enantiomers ((+)- and (–)-forms)

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)

-

96-well filter plates

-

Scintillation counter and scintillation fluid

Protocol:

-

Membrane Preparation: Thaw the cell membranes expressing the target receptor on ice. Resuspend the membranes in the incubation buffer to a final protein concentration determined by optimization experiments.

-

Assay Setup: In a 96-well plate, set up the following for each enantiomer and receptor:

-

Total Binding: Radioligand + Membranes

-

Non-specific Binding: Radioligand + Membranes + excess non-labeled competitor

-

Competitive Binding: Radioligand + Membranes + varying concentrations of the Nolomirole enantiomer.

-

-

Incubation: Add the components to the wells and incubate at a specified temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Terminate the incubation by rapid filtration through the filter plates. Wash the filters with ice-cold incubation buffer to remove unbound radioligand.

-

Quantification: Dry the filter plates, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Nolomirole enantiomer concentration.

-

Determine the IC50 value (the concentration of the enantiomer that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the signaling pathways of the D2 and α2-adrenergic receptors and the experimental workflow for investigating Nolomirole enantiomers.

References

- 1. 4.2. D2 and D3 Dopamine Receptor Competitive Radioligand Binding Assays [bio-protocol.org]

- 2. On the use of cells or membranes for receptor binding: growth hormone secretagogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. resources.revvity.com [resources.revvity.com]

- 4. giffordbioscience.com [giffordbioscience.com]

Methodological & Application

Application Notes and Protocols for Nolomirole Hydrochloride In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nolomirole hydrochloride is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, CHF-1024. CHF-1024 is a potent dual agonist for the dopamine (B1211576) D2 receptor (D2R) and the α2-adrenergic receptor (α2-AR).[1] Both of these receptors are G protein-coupled receptors (GPCRs) that are coupled to the Gi/o signaling pathway, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Understanding the in vitro pharmacology of this compound and its active metabolite is crucial for elucidating its mechanism of action and for the development of new therapeutics.

These application notes provide detailed protocols for a panel of in vitro cell-based assays to characterize the activity of this compound and CHF-1024 at their target receptors. The protocols cover receptor binding affinity, functional receptor activation, and assessment of cell viability.

Quantitative Data Summary

The following tables summarize the key in vitro pharmacological data for this compound and its active metabolite, CHF-1024.

Table 1: Receptor Binding Affinity (Ki)

| Compound | Receptor | Enantiomer | Ki (nM) |

| Nolomirole | Dopamine D2 | (–)-enantiomer | 120[1] |

| (+)-enantiomer | 2,400[1] | ||

| α2-Adrenergic | (–)-enantiomer | 130[1] | |

| (+)-enantiomer | 1,600[1] |

Table 2: Functional Potency (EC50)

| Compound | Assay | Receptor | Cell Line | EC50 (nM) |

| CHF-1024 | cAMP Inhibition | Dopamine D2 | CHO-K1 | Data not available in public literature |

| CHF-1024 | cAMP Inhibition | α2-Adrenergic | HT-29 | Data not available in public literature |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of D2 and α2-adrenergic receptors and the general workflow for the described in vitro assays.

Figure 1. Signaling pathway of D2 and α2-adrenergic receptors.

Figure 2. General experimental workflow for in vitro assays.

Experimental Protocols

Receptor Binding Assays

These protocols are designed to determine the binding affinity (Ki) of this compound and CHF-1024 for the human dopamine D2 and α2-adrenergic receptors.

1.1. Dopamine D2 Receptor Binding Assay

-

Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human dopamine D2 receptor.

-

Radioligand: [³H]-Spiperone (a D2 antagonist).

-

Non-specific Binding Determinant: Haloperidol (10 µM).

Protocol:

-

Membrane Preparation:

-

Culture CHO-K1-hD2R cells to 80-90% confluency.

-

Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C.

-

Resuspend the resulting membrane pellet in fresh Tris-HCl buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Binding Reaction:

-

In a 96-well plate, add in the following order:

-

25 µL of assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

25 µL of test compound (Nolomirole or CHF-1024) at various concentrations or vehicle.

-

25 µL of [³H]-Spiperone (final concentration ~0.5 nM).

-

25 µL of membrane preparation (20-40 µg of protein).

-

-

For non-specific binding, add 25 µL of 10 µM Haloperidol instead of the test compound.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Filtration: Rapidly filter the reaction mixture through a GF/B filter plate pre-soaked in 0.5% polyethyleneimine.

-

Washing: Wash the filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the Ki values from the IC50 values using the Cheng-Prusoff equation.

1.2. α2-Adrenergic Receptor Binding Assay

-

Cell Line: Human colon adenocarcinoma (HT-29) cells, which endogenously express α2A-adrenergic receptors.

-

Radioligand: [³H]-Rauwolscine (an α2 antagonist).

-

Non-specific Binding Determinant: Phentolamine (10 µM).

Protocol:

-

Membrane Preparation: Follow the same procedure as for the D2 receptor binding assay, using HT-29 cells.

-

Binding Reaction:

-

In a 96-well plate, add in the following order:

-

25 µL of assay buffer (50 mM Tris-HCl, 1 mM MgCl₂, pH 7.4).

-

25 µL of test compound (Nolomirole or CHF-1024) at various concentrations or vehicle.

-

25 µL of [³H]-Rauwolscine (final concentration ~1 nM).

-

25 µL of membrane preparation (50-100 µg of protein).

-

-

For non-specific binding, add 25 µL of 10 µM Phentolamine instead of the test compound.

-

-

Incubation, Filtration, Washing, Detection, and Data Analysis: Follow steps 3-7 from the D2 receptor binding assay protocol.

Functional cAMP Inhibition Assay

This assay measures the ability of this compound and CHF-1024 to act as agonists at D2 and α2-adrenergic receptors by quantifying the inhibition of forskolin-stimulated cAMP production.

-

Cell Lines:

-

CHO-K1 cells stably expressing the human dopamine D2 receptor.

-

HT-29 cells for the α2-adrenergic receptor.

-

-

Assay Principle: Activation of Gi/o-coupled receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Forskolin (B1673556) is used to stimulate adenylyl cyclase and increase basal cAMP levels, allowing for the measurement of inhibition.

Protocol:

-

Cell Plating: Seed the cells in a 96-well plate at a density of 10,000-20,000 cells per well and incubate overnight.

-

Compound Treatment:

-

Remove the culture medium and add 50 µL of stimulation buffer (e.g., HBSS with 0.5 mM IBMX, a phosphodiesterase inhibitor) containing various concentrations of the test compound (Nolomirole or CHF-1024).

-

Incubate for 15 minutes at 37°C.

-

-

Forskolin Stimulation: Add 50 µL of stimulation buffer containing forskolin (final concentration 1-10 µM) to all wells except the basal control.

-

Incubation: Incubate for 30 minutes at 37°C.

-

Cell Lysis and cAMP Detection:

-

Lyse the cells according to the manufacturer's instructions of a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits).

-

Measure the cAMP concentration according to the kit's protocol.

-

-

Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound to determine the EC50 value.

Cell Viability/Cytotoxicity Assay

This assay is essential to ensure that the observed effects in the functional assays are not due to cytotoxicity of the compounds. The MTT assay is a common colorimetric method for assessing cell metabolic activity.

-

Cell Lines: The same cell lines used in the functional assays (CHO-K1-hD2R and HT-29).

-

Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compound (Nolomirole or CHF-1024). Incubate for 24-48 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the vehicle-treated control cells. A significant decrease in cell viability would indicate a cytotoxic effect.

References

Application Notes and Protocols for Nolomirole Hydrochloride in Primary Cardiomyocyte Culture